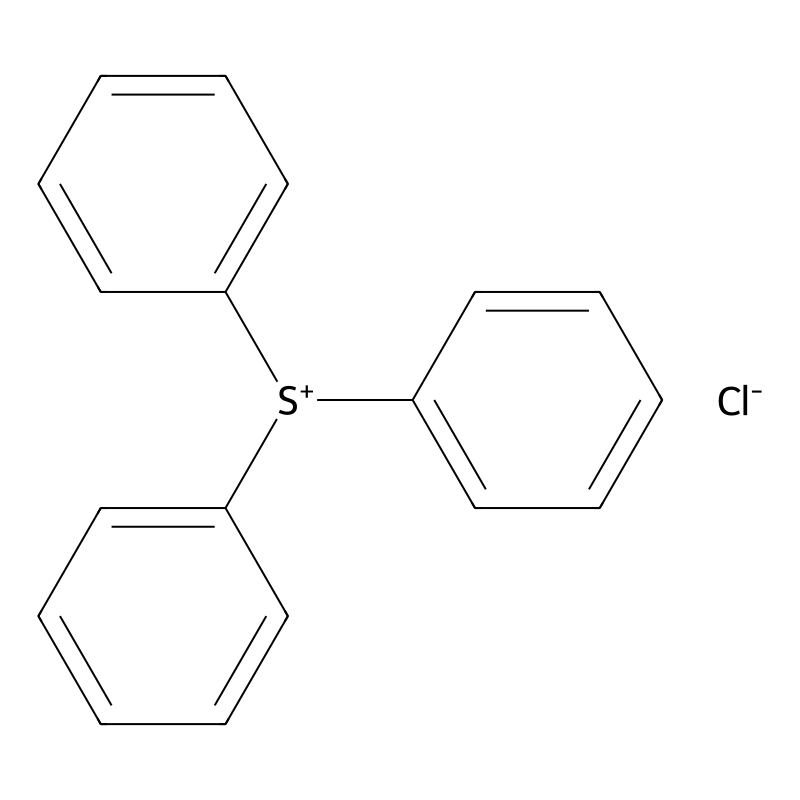Triphenylsulfonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Triphenylsulfonium chloride is an organosulfur compound with the molecular formula and a molecular weight of 298.83 g/mol. It is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three phenyl groups and a chloride anion. This compound appears as a white to light yellow solid and is known for its solubility in various organic solvents, while being miscible with water .
Additionally, triphenylsulfonium chloride can participate in cationic polymerization processes, acting as an initiator due to the generation of sulfonium ions upon heating or exposure to light .
Triphenylsulfonium chloride can be synthesized through several methods, including:
- Reaction of Benzene with Thionyl Chloride: This method involves the reaction of benzene with thionyl chloride in the presence of aluminum chloride as a catalyst. The process typically requires controlled temperatures and results in high yields of triphenylsulfonium salt .
- Using Diphenyl Sulfoxide: Another synthesis approach involves dissolving diphenyl sulfoxide in dichloroethane and treating it under specific conditions to yield triphenylsulfonium chloride .
- Catalytic Methods: Various catalytic methods have been reported, utilizing different catalysts to enhance reaction efficiency and yield .
Triphenylsulfonium chloride finds applications across several fields:
- Photolithography: It is widely used as a photoacid generator in photolithographic processes, particularly in semiconductor manufacturing. Its ability to generate acids upon exposure to UV light makes it valuable for creating fine patterns on substrates .
- Polymerization Initiator: In polymer chemistry, it acts as an initiator for cationic polymerization processes, facilitating the production of various polymers .
- Organic Synthesis: Its role as a catalyst in organic reactions enhances its utility in synthetic organic chemistry, particularly for reactions involving peroxides and other reactive intermediates .
Research into the interactions involving triphenylsulfonium chloride primarily focuses on its catalytic behavior rather than biological interactions. Studies have shown that it can effectively decompose hydroperoxides, highlighting its utility in promoting radical reactions. The interaction mechanism often involves the formation of sulfonium ions, which play a crucial role in breaking chemical bonds during reactions .
Several compounds share structural or functional similarities with triphenylsulfonium chloride. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Diphenylsulfonium chloride | Used similarly as a photoacid generator; lower molecular weight. | |
| Tetraarylphosphonium salts | Varies (tetraaryl group) | Often used as catalysts; exhibit similar reactivity but differ in stability and solubility. |
| Benzyltrimethylammonium chloride | Commonly used as a phase transfer catalyst; more soluble in water than triphenylsulfonium chloride. |
Uniqueness: Triphenylsulfonium chloride is distinguished by its three phenyl groups attached to sulfur, providing unique electronic properties that enhance its reactivity compared to other sulfonium salts. Its specific applicability in photolithography and cationic polymerization further sets it apart from similar compounds.
Triphenylsulfonium chloride (CAS 4270-70-6) is an organosulfur compound with the molecular formula C₁₈H₁₅ClS and a molecular weight of 298.83 g/mol. Its structure consists of a central sulfur atom bonded to three phenyl groups and a chloride counterion, forming a sulfonium salt. The compound typically appears as a white to light yellow crystalline solid.
Historical Context and Early Discoveries
First synthesized in the mid-20th century, triphenylsulfonium chloride gained prominence for its role in photochemical applications. Early studies focused on its utility in cationic polymerization and photolithography, driven by its ability to generate acids under UV light. The development of Friedel-Crafts-based synthetic routes in the 1960s marked a turning point in its industrial production.
Structural and Electronic Features
The sulfur atom adopts a trigonal-pyramidal geometry with C–S–C bond angles ranging from 102° to 106°. X-ray crystallography reveals that the chloride ion interacts with the sulfonium cation through electrostatic forces, with minimal covalent character. The phenyl groups contribute to steric hindrance, influencing reactivity and solubility.
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







